5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid

Description

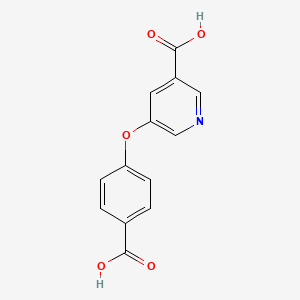

5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid is a bifunctional aromatic compound featuring a pyridine core substituted with a carboxylic acid group at the 3-position and a phenoxy group bearing a para-carboxylic acid substituent at the 5-position. This structure confers unique electronic and steric properties, making it a versatile building block in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) . Its dual carboxylic acid groups enable robust coordination with metal ions, while the phenoxy spacer provides structural flexibility.

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

5-(4-carboxyphenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H9NO5/c15-12(16)8-1-3-10(4-2-8)19-11-5-9(13(17)18)6-14-7-11/h1-7H,(H,15,16)(H,17,18) |

InChI Key |

RJQYMBZVURNGFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CN=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)nicotinic acid can be synthesized through hydrothermal methods. A typical synthesis involves mixing the compound with distilled water in a Teflon-lined autoclave and heating it under autogenous pressure at 413 K for several days . After cooling, the product is collected by filtration and washed with distilled water .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5-(4-Carboxyphenoxy)nicotinic acid undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can participate in oxidation, reduction, and substitution reactions due to its functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyphenoxy group.

Major Products: The major products formed from these reactions are often coordination polymers with metals like cobalt, manganese, nickel, and zinc .

Scientific Research Applications

5-(4-Carboxyphenoxy)nicotinic acid has a wide range of applications in scientific research:

Biology: Its coordination compounds are studied for their potential biological activities.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is used in the development of luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenoxy)nicotinic acid primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis, sensing, and material science . The molecular targets and pathways involved depend on the specific metal ions and the structure of the resulting coordination polymers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives

Key Observations:

Electronic Effects :

- Fluorinated derivatives (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid) exhibit increased lipophilicity and metabolic stability compared to the parent compound .

- Trifluoromethyl groups (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid) introduce strong electron-withdrawing effects, altering acidity and reactivity .

Amino-substituted derivatives (e.g., 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid) may form zwitterions, improving solubility and bioavailability .

Applications: MOFs: The parent compound and its isophthalic/terephthalic analogs (e.g., H3cphi, H3cpota) are used in MOFs due to their rigid, bifunctional structures .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data of Selected Compounds

- IR Spectroscopy: Carboxylic acid derivatives consistently show strong C=O stretches near 1700 cm⁻¹. Amino groups (e.g., in 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid) exhibit N-H stretches around 3300 cm⁻¹ .

- ¹H NMR : Substituents like methoxy (-OCH₃) and alkyl chains produce distinct signals (e.g., δ 4.2 for OCH₂ in ester groups) .

Research and Industrial Relevance

Biological Activity

5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with carboxyl groups, which are crucial for its biological activity. The presence of multiple carboxylic acid functionalities is often linked to enhanced solubility and reactivity, making these compounds suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridine-3-carboxylic acid have been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Escherichia coli | 16 µg/mL |

| 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carboxylic acid | Candida albicans | 8 µg/mL |

The above table summarizes the antimicrobial efficacy of related compounds. The MIC values indicate that this compound exhibits moderate activity against Staphylococcus aureus, which is crucial given the rising prevalence of antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects on A549 Cells

In a study evaluating the effects of pyridine derivatives on A549 human lung adenocarcinoma cells, it was found that:

- Compound A (a derivative) reduced cell viability by 64% at a concentration of 100 µM.

- Compound B (with structural modifications) showed enhanced cytotoxicity, reducing viability to 58%.

These findings suggest that structural modifications can significantly impact the anticancer efficacy of pyridine-based compounds.

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Antimicrobial Action : The carboxylic acid groups may disrupt bacterial cell walls or interfere with metabolic pathways.

- Anticancer Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.